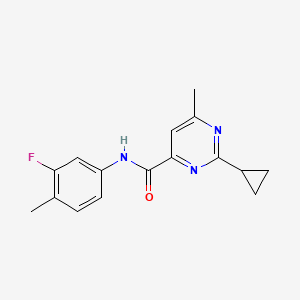
2-Cyclopropyl-N-(3-fluoro-4-methylphenyl)-6-methylpyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopropyl-N-(3-fluoro-4-methylphenyl)-6-methylpyrimidine-4-carboxamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinases (JAKs). JAKs are intracellular enzymes that play a crucial role in the signaling pathways of cytokines and growth factors. CP-690,550 has been shown to be effective in the treatment of autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Mechanism of Action
2-Cyclopropyl-N-(3-fluoro-4-methylphenyl)-6-methylpyrimidine-4-carboxamide exerts its therapeutic effects by selectively inhibiting JAKs. JAKs are involved in the signaling pathways of cytokines and growth factors, which play a crucial role in the regulation of immune responses. By inhibiting JAKs, this compound reduces the production of pro-inflammatory cytokines and prevents the activation of immune cells, thereby reducing inflammation and preventing tissue damage.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In preclinical studies, this compound has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. This compound has also been shown to reduce the activation of immune cells such as T cells and B cells. In clinical trials, this compound has been shown to reduce disease activity and improve symptoms in patients with autoimmune diseases.
Advantages and Limitations for Lab Experiments
2-Cyclopropyl-N-(3-fluoro-4-methylphenyl)-6-methylpyrimidine-4-carboxamide has several advantages for laboratory experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a high degree of selectivity for JAKs, which makes it a useful tool for studying the role of JAKs in immune responses. However, this compound also has some limitations. It is not a specific inhibitor of a single JAK isoform, which can make it difficult to interpret the results of experiments. It can also have off-target effects that can complicate the interpretation of results.
Future Directions
There are several future directions for research on 2-Cyclopropyl-N-(3-fluoro-4-methylphenyl)-6-methylpyrimidine-4-carboxamide. One area of research is the development of more selective JAK inhibitors that target specific JAK isoforms. This could lead to more effective treatments with fewer side effects. Another area of research is the development of combination therapies that target multiple pathways involved in autoimmune diseases. This could lead to more effective treatments that target the underlying causes of these diseases. Finally, research is needed to better understand the long-term effects of this compound on the immune system and other physiological systems.
Synthesis Methods
2-Cyclopropyl-N-(3-fluoro-4-methylphenyl)-6-methylpyrimidine-4-carboxamide can be synthesized through a multi-step process starting from commercially available starting materials. The first step involves the preparation of 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid. This intermediate is then reacted with cyclopropylamine and 3-fluoro-4-methylphenyl isocyanate to yield this compound.
Scientific Research Applications
2-Cyclopropyl-N-(3-fluoro-4-methylphenyl)-6-methylpyrimidine-4-carboxamide has been extensively studied in preclinical and clinical trials for its potential therapeutic applications. In preclinical studies, this compound has been shown to be effective in reducing inflammation and preventing tissue damage in animal models of autoimmune diseases. In clinical trials, this compound has been shown to be effective in reducing disease activity and improving symptoms in patients with rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
properties
IUPAC Name |
2-cyclopropyl-N-(3-fluoro-4-methylphenyl)-6-methylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O/c1-9-3-6-12(8-13(9)17)19-16(21)14-7-10(2)18-15(20-14)11-4-5-11/h3,6-8,11H,4-5H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCQKBDSSZFZHHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=NC(=NC(=C2)C)C3CC3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methyl-1-(3-methylbutyl)-2,3-dihydro-1H-pyrrolo[3',2':5,6]pyrido[1,2-a]benzimidazole-5-carbonitrile](/img/structure/B2450644.png)
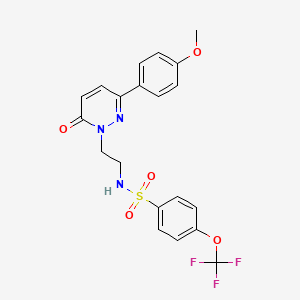
![8-Oxa-1-azaspiro[4.5]decane-4-carboxylic acid;hydrochloride](/img/structure/B2450646.png)
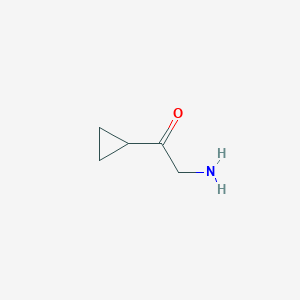
![(E)-N-[Cyclopropyl-[4-fluoro-3-(trifluoromethyl)phenyl]methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2450649.png)
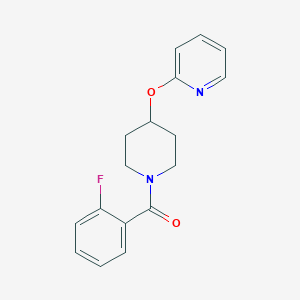
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2450652.png)
![2-(2-acetamidothiazol-4-yl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2450653.png)
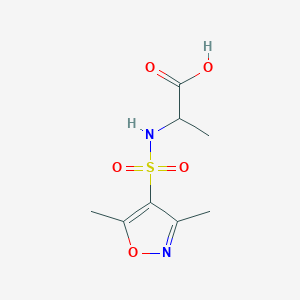
![1-(3-Oxo-3-{4-[(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)methyl]piperidin-1-yl}propyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2450657.png)
![N-[1-(1H-benzimidazol-2-yl)-3-methylbutyl]-2-chlorobenzamide](/img/structure/B2450659.png)
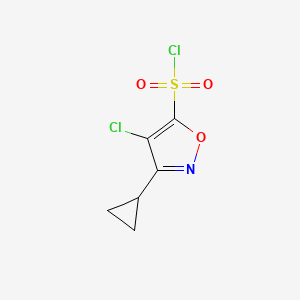
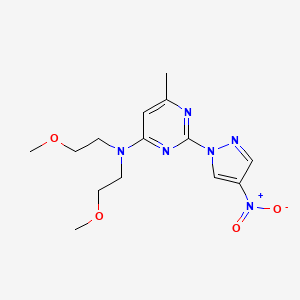
![(E)-4-(Dimethylamino)-N-[1-(3-fluoro-4-phenoxyphenyl)ethyl]but-2-enamide](/img/structure/B2450665.png)